molecular formula C13H11F2NO2 B1384878 Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate CAS No. 943541-40-0

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Cat. No.: B1384878
CAS No.: 943541-40-0
M. Wt: 251.23 g/mol
InChI Key: JKSSVYBANQTVNY-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is an organic compound with the molecular formula C₁₃H₁₁F₂NO₂ It features a quinoline ring substituted at the 6-position with a difluoroacetate group

Biochemical Analysis

Biochemical Properties

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and changes in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of the compound is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and ethyl difluoroacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: Quinoline is reacted with ethyl difluoroacetate under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Alcohol derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the difluoroacetate group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

  • Ethyl 2,2-difluoro-2-(quinolin-4-yl)acetate
  • Ethyl 2,2-difluoro-2-(quinolin-8-yl)acetate
  • Methyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Comparison: this compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-quinolin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)10-5-6-11-9(8-10)4-3-7-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSSVYBANQTVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)N=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651185
Record name Ethyl difluoro(quinolin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943541-40-0
Record name Ethyl difluoro(quinolin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 6-Iodoquinoline (10.2 g, 40 mmol) and Copper (0) (nanopowder, 5.59 g, 88 mmol) in dry DMSO (97 mL) was added 8.93 g (44 mmol) of ethyl bromodifluoroacetate. The reaction mixture was stirred under nitrogen at 55° C. for 15 hours. The reaction was allowed to reach room temperature and the mixture was poured over a solution of ammonium chloride. Ethyl acetate was added and the resulting mixture filtered over Celite. The organic layer was collected, dried (MgSO4), filtered and concentrated in vacuum. The crude mixture was chromatographied over silica gel with CH2Cl2 100% and CH2Cl2/MeOH:95/5 to yield 5.07 g of Difluoro-quinolin-6-yl-acetic acid ethyl ester as light yellow oil (50%).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Name
Copper (0)
Quantity
5.59 g
Type
catalyst
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 6-iodo-quinoline (1.0 g, 4 mmol) and Cu(0) (559 mg, 8.8 mmol) in dry DMSO was added bromodifluoro-acetic acid ethyl ester (893 mg, 4.4 mmol). The reaction mixture was stirred under N2 at 55° C. for 15 h. The mixture was poured in a solution of K2CO3 and extracted with EtOAc. The organic layer was collected and dried over MgSO4. The crude was purified by silica gel column to give the title compound as a red oil (310 mg, 30%). 1H-NMR (400 MHz, CDCl3) δ ppm 1.33 (t, 3H), 4.334 (q, 2H), 7.52 (m, 1H), 7.93 (m, 1H), 8.15 (s, 1H), 8.20-8.23 (m, 2H), 9.03 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(0)
Quantity
559 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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